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Introduction
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a pivotal enzyme in

cellular metabolism, primarily known for its role in buffering the mitochondrial acetyl-CoA pool.

By catalyzing the reversible transfer of short-chain acyl groups between carnitine and

coenzyme A (CoA), CrAT plays a crucial role in metabolic flexibility, facilitating the transport of

acetyl groups out of the mitochondria and thereby influencing a wide range of cellular

processes, from fatty acid oxidation and glucose metabolism to histone acetylation.[1] The

expression of CrAT is tightly regulated at multiple levels, responding to a variety of

physiological and pathological cues. This technical guide provides a comprehensive overview

of the current understanding of CrAT expression regulation, with a focus on transcriptional and

post-transcriptional mechanisms. It is designed to serve as a valuable resource for researchers

and professionals involved in the study of metabolic diseases and the development of novel

therapeutic strategies.

Transcriptional Regulation of CrAT Expression
The transcription of the CRAT gene is a key control point for its expression and is influenced by

a network of transcription factors and co-activators that respond to metabolic and hormonal

signals.
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The Role of Peroxisome Proliferator-Activated Receptor
Alpha (PPARα)
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions

as a major regulator of lipid metabolism.[2][3] Emerging evidence strongly suggests that the

CRAT gene is a direct target of PPARα.

A study in murine liver cells has demonstrated that the CrAT gene promoter contains a

functional peroxisome proliferator response element (PPRE) where PPARα, in

heterodimerization with the retinoid X receptor alpha (RXRα), binds and activates transcription.

[4] This interaction is enhanced by the PPARα agonist fenofibrate, leading to a significant

increase in CrAT mRNA levels.[4]

Key Findings on PPARα Regulation of CrAT:

Direct Transcriptional Activation: The murine CrAT promoter possesses a responsive

RXRα/PPARα binding site, confirming it as a direct PPARα target gene.[4]

Induction by PPARα Agonists: Treatment of murine liver cells with fenofibrate, a PPARα

agonist, results in a dose-dependent increase in CrAT mRNA expression.[4]

Nutrient Sensing: L-carnitine supplementation has also been shown to induce CrAT mRNA

levels, suggesting a feedback mechanism where the substrate can influence the expression

of its metabolizing enzyme.[4]

While these findings are well-established in murine models, further research is needed to fully

elucidate the conservation and specifics of this regulatory mechanism in humans. However, the

presence of putative PPREs in the human CRAT gene promoter suggests a similar mode of

regulation.

The Influence of Peroxisome Proliferator-Activated
Receptor-γ Coactivator-1α (PGC-1α)
PGC-1α is a transcriptional coactivator that plays a central role in regulating cellular energy

metabolism, particularly in tissues with high oxidative capacity such as skeletal muscle and

heart. PGC-1α is a key inducer of mitochondrial biogenesis and fatty acid oxidation.
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Studies have shown a strong correlation between PGC-1α expression and CrAT expression,

particularly in the context of exercise.

Key Findings on PGC-1α Regulation of CrAT:

Exercise-Induced Upregulation: In skeletal muscle, exercise leads to a significant increase in

both PGC-1α and CrAT mRNA levels, suggesting a coordinated regulatory mechanism to

enhance metabolic capacity.[5]

Direct Coactivation: Overexpression of PGC-1α in primary human skeletal myocytes

stimulates Crat gene expression, indicating a direct role in its transcriptional activation.[5]

The interplay between PGC-1α and PPARα in regulating CRAT expression is an area of active

investigation. It is plausible that PGC-1α coactivates PPARα on the CRAT promoter, as has

been observed for other genes involved in fatty acid metabolism.[2][3]
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Caption: Post-transcriptional regulation of CrAT by miRNAs.
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Other Potential Regulatory Mechanisms
Sirtuin 1 (SIRT1)
SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and

stress responses. It can deacetylate and modulate the activity of various transcription factors

and coactivators, including PGC-1α. [6][7]Given the role of PGC-1α in regulating CrAT

expression, it is plausible that SIRT1 indirectly influences CrAT levels through its action on

PGC-1α. Deacetylation of PGC-1α by SIRT1 is known to enhance its activity, which could, in

turn, lead to increased transcription of the CRAT gene.

AMP-Activated Protein Kinase (AMPK)
AMPK is a key energy sensor in cells that is activated in response to an increase in the

AMP/ATP ratio. [8]Activated AMPK phosphorylates a variety of downstream targets to promote

catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP. AMPK

can also influence gene expression, in part by phosphorylating transcription factors and

coactivators. [9]While direct regulation of CrAT by AMPK has not been definitively established,

AMPK is known to activate PGC-1α, suggesting an indirect pathway for AMPK-mediated

regulation of CrAT expression. [10]

Quantitative Data on CrAT Expression
The following tables summarize available quantitative data on the regulation of CrAT

expression from various studies.

Table 1: Regulation of CrAT mRNA Expression in Murine Liver Cells

Treatment
Fold Change in CrAT
mRNA

Reference

Fenofibrate (PPARα agonist) Dose-dependent increase [4]

L-carnitine Dose-dependent increase [4]

Table 2: Regulation of CrAT Expression in Skeletal Muscle
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Condition
Change in CrAT
mRNA/Protein

Species Reference

Acute Exercise
~4-fold increase in

mRNA
Mouse [5]

PGC-1α

Overexpression
Increased mRNA Human (myocytes) [5]

High-Fat Diet (short-

term)

No significant change

in mRNA
Human [11][12]

High-Fat Diet (long-

term)

Increased protein

abundance
Rodent [13]

Experimental Protocols
This section provides an overview of key experimental methodologies used to study the

regulation of CrAT expression.

Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the binding of specific proteins, such as transcription factors,

to specific regions of DNA in the cell.

Objective: To determine if a transcription factor (e.g., PPARα) binds to the promoter region of

the CRAT gene in vivo.

Methodology Overview:

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is then sheared into smaller fragments, typically by

sonication.

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to

immunoprecipitate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.researchgate.net/publication/328088375_High-fat_diet_suppresses_the_positive_effect_of_creatine_supplementation_on_skeletal_muscle_function_by_reducing_protein_expression_of_IGF-PI3K-AKT-mTOR_pathway
https://www.researchgate.net/publication/328088375_High-fat_diet_suppresses_the_positive_effect_of_creatine_supplementation_on_skeletal_muscle_function_by_reducing_protein_expression_of_IGF-PI3K-AKT-mTOR_pathway
https://pubmed.ncbi.nlm.nih.gov/12540388/
https://pubmed.ncbi.nlm.nih.gov/27300540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11852590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of the

CRAT promoter region or by high-throughput sequencing (ChIP-seq) to identify all genomic

binding sites of the transcription factor.
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Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Luciferase Reporter Assay
Luciferase reporter assays are used to measure the activity of a promoter or regulatory

element.

Objective: To determine if a specific DNA sequence (e.g., the CRAT promoter) can drive the

expression of a reporter gene and how this expression is affected by transcription factors.

Methodology Overview:
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Construct Generation: The putative promoter region of the CRAT gene is cloned upstream of

a luciferase reporter gene in a plasmid vector.

Transfection: The reporter construct is transfected into a suitable cell line, often along with an

expression vector for a transcription factor of interest (e.g., PPARα). A control vector

expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for

normalization. [14]3. Cell Lysis and Assay: After a period of incubation, the cells are lysed,

and the luciferase activity is measured using a luminometer. [14]4. Data Analysis: The firefly

luciferase activity is normalized to the Renilla luciferase activity to control for transfection

efficiency. An increase in luciferase activity indicates that the cloned DNA sequence has

promoter activity that is enhanced by the co-expressed transcription factor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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